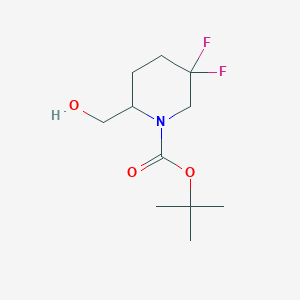

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major products include reduced forms of the piperidine ring or modified functional groups.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in synthesizing antiviral agents. The difluoromethyl group enhances the compound's bioactivity and stability, making it a candidate for further modification to develop effective antiviral drugs.

Neuroscience Research

The compound's piperidine core is structurally similar to various neurotransmitters and can be utilized in neuroscience research. It may serve as a scaffold for designing ligands that interact with neurotransmitter receptors.

Case Study: Ligand Development for Dopamine Receptors

Research has indicated that derivatives of piperidine compounds can selectively bind to dopamine receptors, which are crucial in treating disorders like Parkinson's disease and schizophrenia. This compound can be modified to enhance its affinity and selectivity for these receptors.

Chemical Biology

In chemical biology, this compound can be used to probe biological systems due to its ability to form stable conjugates with biomolecules.

Case Study: Probing Protein Interactions

By attaching this compound to specific proteins, researchers can study protein-protein interactions and cellular signaling pathways. This application is vital for understanding disease mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

Modulation of Receptors: The compound may interact with cellular receptors, altering their signaling pathways.

Influence on Cellular Processes: It can affect various cellular processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the fluorine atoms and hydroxyl group.

tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Another similar compound with slight variations in the functional groups attached to the piperidine ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1255666-39-7) is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will delve into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C11H19F2NO3

- Molecular Weight : 251.27 g/mol

- Purity : NLT 98%

- Physical Form : White powder

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the difluoromethyl group enhances lipophilicity and can improve binding affinity to various receptors or enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that fluorinated analogs can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways. In particular, the presence of a hydroxymethyl group adjacent to the piperidine ring could facilitate interactions with active sites of enzymes, thereby modulating their activity.

Study 1: Antioxidant Evaluation

A study conducted on related piperidine derivatives demonstrated their ability to inhibit DPPH free radicals significantly. The results indicated a correlation between fluorination and increased antioxidant activity.

| Compound | % Inhibition of DPPH Free Radical (100μM) |

|---|---|

| This compound | TBD |

| Control (TROLOX) | 82.4 |

Study 2: Enzyme Interaction

Another investigation focused on the interaction of fluorinated piperidines with specific metabolic enzymes. The findings suggested that these compounds could alter enzyme kinetics, leading to decreased substrate turnover rates.

| Compound | Enzyme | Kinetic Effect |

|---|---|---|

| This compound | Cyclic Carbamate Hydrolase | Inhibition observed |

| Non-fluorinated analog | Same enzyme | No significant effect |

Properties

IUPAC Name |

tert-butyl 5,5-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)5-4-8(14)6-15/h8,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCZKENXBRNRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.